3-Amino-1-methylpyridin-2(1H)-one

Catalog No.
S690281
CAS No.
33631-01-5
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-methylpyridin-2(1H)-one

CAS Number

33631-01-5

Product Name

3-Amino-1-methylpyridin-2(1H)-one

IUPAC Name

3-amino-1-methylpyridin-2-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3

InChI Key

IHSBTHXDCVIBPF-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)N

Canonical SMILES

CN1C=CC=C(C1=O)N

The exact mass of the compound 3-Amino-1-methylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-1-methylpyridin-2(1H)-one (CAS 33631-01-5) is a highly specialized N-methylated pyridone building block that serves primarily as an advanced bidentate N,O-directing group (DG) for transition-metal-catalyzed C–H activation [1]. In modern synthetic and medicinal chemistry, it is procured to enable late-stage functionalization, including selective C(sp2)–H and C(sp3)–H arylation, amination, and methylation . Unlike simple monodentate ligands, its rigid bidentate coordination profile stabilizes key Pd(II) and Cu(II) metallacycles. Furthermore, because the 2-pyridone core is a privileged scaffold in pharmacology, this compound is uniquely valuable for synthesizing biologically active libraries where the directing group is retained in the final active pharmaceutical ingredient (API), streamlining synthetic workflows [1].

Attempting to substitute 3-amino-1-methylpyridin-2(1H)-one with non-methylated analogs (like 3-amino-2-pyridone) or classic directing groups (like 8-aminoquinoline) fundamentally compromises process efficiency and structural intent. Unmethylated 3-amino-2-pyridone undergoes tautomerization to 3-amino-2-hydroxypyridine, which disrupts the precise N,O-spatial geometry required for stable metallacycle formation, leading to unpredictable coordination and lower catalytic yields. Conversely, while 8-aminoquinoline is a standard bidentate directing group, it is typically a traceless auxiliary that requires harsh, low-yielding cleavage steps to remove[1]. 3-Amino-1-methylpyridin-2(1H)-one, by contrast, is a biologically relevant motif that can be deliberately retained in the final drug molecule, eliminating the need for deprotection steps and thereby increasing overall synthetic atom economy [1].

Tautomeric Locking for Metallacycle Stability

The N-methyl group in 3-amino-1-methylpyridin-2(1H)-one locks the molecule in the pyridone form, preventing the tautomeric shift to the hydroxypyridine form that plagues unmethylated 3-amino-2-pyridone. This structural rigidity guarantees that the amino nitrogen and carbonyl oxygen remain perfectly oriented to form a stable 5-membered metallacycle with Pd(II) or Cu(II) [1].

Evidence DimensionTautomeric stability and coordination geometry
Target Compound Data100% locked in pyridone (lactam) form, enabling stable N,O-bidentate chelation
Comparator Or Baseline3-Amino-2-pyridone (unmethylated), which exists as a fluctuating tautomeric mixture (pyridone/hydroxypyridine)
Quantified DifferenceElimination of tautomeric disruption, ensuring predictable bidentate coordination
ConditionsPrecursor preparation for transition-metal (Pd/Cu) catalyzed C-H activation

Procurement of the N-methylated form is mandatory for reproducible, high-yield metallacycle formation in directed C-H functionalization workflows.

Enabling Additive-Free, Aqueous C(sp2)-H Activation

3-Amino-1-methylpyridin-2(1H)-one functions as a highly efficient directing group that permits Pd(II)-catalyzed C(sp2)-H arylation and methylation without the need for complex additives. Notably, its directed ortho-arylation can be conducted entirely in water, achieving high yields while eliminating the need for toxic organic solvents like 1,4-dioxane [1].

Evidence DimensionSolvent compatibility and additive requirements
Target Compound DataYields of 55-78% in aqueous medium under additive-free conditions
Comparator Or BaselineStandard directing groups (e.g., picolinamide), which require specific additives (silver salts) and organic solvents (toluene, dioxane)
Quantified DifferenceComplete elimination of organic solvent and additive requirements for specific arylation steps
ConditionsPd(II)-catalyzed late-stage C(sp2)-H functionalization

Reduces hazardous solvent waste and simplifies reaction optimization, lowering overall process costs for pharmaceutical scale-up.

Atom Economy via Retained Directing Group

Traditional bidentate directing groups like 8-aminoquinoline (8-AQ) must be cleaved after C-H activation, a step that often requires harsh oxidants and reduces overall yield. Because the 2-pyridone core of 3-Amino-1-methylpyridin-2(1H)-one is a privileged pharmacophore, it can be retained in the final molecule as an active structural unit, bypassing the cleavage step entirely and significantly improving atom economy .

Evidence DimensionSynthetic steps and atom economy
Target Compound Data0 cleavage steps required; DG retained as a biologically active pharmacophore
Comparator Or Baseline8-Aminoquinoline (8-AQ), requiring 1-2 additional harsh cleavage steps (e.g., CAN or ozone)
Quantified DifferenceReduction of synthetic route by 1-2 steps, preventing downstream yield losses associated with deprotection
ConditionsSynthesis of biologically active arylated carboxamides and 2-pyridone analogs

Selecting this compound over 8-AQ shortens synthetic routes and improves overall yields for medicinal chemistry libraries targeting 2-pyridone derivatives.

Late-Stage Functionalization in Medicinal Chemistry

Procured as an inbuilt directing group to synthesize complex, functionalized 2-pyridone derivatives (such as CB2 agonists or kinase inhibitors) via Pd(II) or Cu(II) catalyzed C-H activation, where the pyridone core is deliberately retained in the final active pharmaceutical ingredient to maximize atom economy.

Additive-Free Green Synthesis Workflows

Ideal for developing environmentally benign C-C bond formation protocols, specifically leveraging its ability to direct high-yield C(sp2)-H arylation and methylation in aqueous media without the need for complex additives or toxic organic solvents[1].

Site-Selective Deuterium Labeling of Pharmaceuticals

Utilized to direct highly efficient, site-selective metal-catalyzed deuterium incorporation (often >97%) at the γ-C(sp2) position of complex molecules, which is critical for generating deuterated drug analogs with improved pharmacokinetic profiles .

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-1-methylpyridin-2(1H)-one

Dates

Last modified: 08-15-2023

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